molecular formula C11H11BrO B1346519 3-Bromophenyl cyclobutyl ketone CAS No. 898790-58-4

3-Bromophenyl cyclobutyl ketone

Cat. No. B1346519
CAS RN: 898790-58-4
M. Wt: 239.11 g/mol
InChI Key: GGJKRCSJDJSYQX-UHFFFAOYSA-N
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Description

3-Bromophenyl cyclobutyl ketone is a chemical compound with the molecular formula C11H11BrO . Its molecular weight is 239.11 .


Molecular Structure Analysis

The InChI code for 3-Bromophenyl cyclobutyl ketone is 1S/C11H11BrO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2 .


Physical And Chemical Properties Analysis

3-Bromophenyl cyclobutyl ketone has a density of 1.5±0.1 g/cm3, a boiling point of 319.3±25.0 °C at 760 mmHg, and a flash point of 86.2±10.5 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Chemical Synthesis

“3-Bromophenyl cyclobutyl ketone” is a chemical compound that belongs to the family of aryl ketones. It has unique physical and chemical properties that make it useful in various fields of research and industry. It can be used as a building block in the synthesis of more complex molecules .

Bioisosteres

The unique chemistry of small, strained carbocyclic systems like “3-Bromophenyl cyclobutyl ketone” has prompted a resurgence of interest in these species due to their potential as bioisosteres . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.

High Fraction of sp3 Carbons

“3-Bromophenyl cyclobutyl ketone” has a high fraction of sp3 carbons . This property is desirable in drug discovery as it can lead to molecules with a greater degree of three-dimensionality, potentially leading to more selective and potent drugs.

Strain-release Transformations

“3-Bromophenyl cyclobutyl ketone” can be used in “strain-release” transformations . These are reactions where a highly strained molecule is transformed into a less strained one, releasing energy in the process. This can be harnessed to drive other chemical reactions.

Covalent Warheads for Bioconjugation

The olefinic character of the bridgehead bond in “3-Bromophenyl cyclobutyl ketone” enables it to be elaborated into various other ring systems and function as covalent warheads for bioconjugation . This means it can be used to create a covalent bond with a biological target, which can be useful in drug discovery and development.

Modular Building Blocks for Synthesis

“3-Bromophenyl cyclobutyl ketone” can serve as modular building blocks for synthesis . This means it can be used to construct more complex molecules in a step-by-step manner, which can be useful in the synthesis of complex organic molecules.

properties

IUPAC Name

(3-bromophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJKRCSJDJSYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642524
Record name (3-Bromophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenyl cyclobutyl ketone

CAS RN

898790-58-4
Record name (3-Bromophenyl)cyclobutylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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